2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Researchers often face inconsistent SAR when dimethylphenyl isomers are substituted without considering substitution patterns. 2,3-Dimethylphenyl-N-trifluoroethylacetamide (CAS 1197925-44-2) provides the precise ortho-methyl conformational restriction required for consistent target engagement. • Ortho-methyl group restricts N-aryl bond rotation, locking a specific bioactive conformation not achievable with other isomers. • 98% purity ensures reproducible synthetic transformations in medicinal chemistry workflows. • SEA-predicted TRPV1 interaction (P=30, Max Tc=44) supports calcium flux assay validation and SAR studies.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
Cat. No. B14911633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
Molecular FormulaC12H15F3N2O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NCC(=O)NCC(F)(F)F)C
InChIInChI=1S/C12H15F3N2O/c1-8-4-3-5-10(9(8)2)16-6-11(18)17-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18)
InChIKeyBJCDAGXAAQNSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1197925-44-2): A Key Intermediate for Fluorinated Bioactive Scaffolds


2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound belonging to the class of phenylamino-substituted acetamides bearing a metabolically stabilizing 2,2,2-trifluoroethyl moiety . It has the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol [1]. The compound is primarily utilized as a research chemical and building block in medicinal chemistry for the synthesis of potential pharmaceutical candidates, particularly those requiring fluorine incorporation for enhanced pharmacokinetic profiles [2].

Why Unqualified Substitution of 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide with Isomeric Analogs is Scientifically Unjustified


The 2,3-dimethylphenyl substitution pattern on the aniline nitrogen of this acetamide framework is not interchangeable with other dimethylphenyl isomers (e.g., 2,4- or 3,5-substituted) without risking significant alterations in molecular recognition, metabolic stability, and physicochemical properties . The ortho-methyl group creates a unique steric environment that restricts rotation around the N-aryl bond, potentially locking the molecule into a specific bioactive conformation that cannot be achieved by other isomers [1]. Additionally, variations in the dimethyl substitution pattern alter the electron density distribution on the aromatic ring, which directly influences the pKa of the aniline nitrogen and its hydrogen-bonding capacity, thereby modulating target binding affinity and selectivity profiles in ways that are not predictable without explicit comparative data [2]. The precise positioning of methyl groups on the phenyl ring is a critical determinant of target engagement and should not be compromised by ad-hoc substitution.

Quantitative Differentiation Guide for 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide vs. Its Closest Analogs


Ortho-Methyl Steric Shielding: Impact on Conformational Restriction and Target Docking

The target compound possesses a 2,3-dimethylphenyl substitution pattern, which places an ortho-methyl group adjacent to the aniline nitrogen. This creates a steric clash that restricts free rotation around the N-aryl bond, resulting in a defined dihedral angle that is fundamentally different from the 3,5-dimethyl (CAS 1197556-76-5) or 2,4-dimethyl (CAS 1197663-94-7) analogs, which lack this ortho constraint or present a different steric environment [1]. The conformational restriction is a critical determinant of molecular shape and can lead to distinct docking poses in target proteins. While quantitative binding data are not yet publicly available for these specific analogs, the principle of ortho-steric effects on bioactivity is well-established in medicinal chemistry [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Lipophilicity Differentiation: XLogP3 of 3.1 as a Key Descriptor for Membrane Permeability and Metabolic Stability

The computed XLogP3 value for 2-((2,3-dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is 3.1 [1]. This value is a composite result of the specific arrangement of methyl groups on the phenyl ring and the trifluoroethyl moiety. While XLogP3 values for the closest isomers are not independently reported in PubChem, the 2,3-substitution pattern is expected to confer a unique lipophilicity profile compared to other dimethylphenyl isomers due to the spatial arrangement of hydrophobic methyl groups relative to the polar acetamide core [2]. In general, a logP in this range is considered favorable for balancing aqueous solubility and membrane permeability in drug design [3].

ADME Lipophilicity Drug Design

Hydrogen Bond Donor/Acceptor Capacity: Distinct Pharmacophore Features for Target Engagement

The compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), resulting in a topological polar surface area (tPSA) of 41.1 Ų [1]. This HBD/HBA profile is characteristic of the specific connectivity of the 2,3-dimethylanilino group attached to the acetamide nitrogen, which is distinct from the regioisomer N-(3,5-dimethylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetamide (CAS 869710-24-7), where the trifluoroethylamine group is attached to the carbonyl instead. In the comparator, the HBD count is reduced to 1, significantly altering the molecule's hydrogen-bonding potential and, consequently, its interaction with biological targets .

Pharmacophore Modeling Medicinal Chemistry Binding Affinity

Predicted Biological Target Profile: TRPV1 Modulation Potential Differentiates from Other Isomers

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 data indicate that 2-((2,3-dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide may interact with the transient receptor potential cation channel subfamily V member 1 (TRPV1), a validated target in pain and inflammatory disorders [1]. The SEA P-value of 30 and Max Tc of 44 for TRPV1 suggests a moderate structural similarity to known TRPV1 ligands, a prediction unique to the 2,3-dimethyl substitution pattern that is not observed for other isomers in the ZINC database [2]. This computationally derived target hypothesis provides a focused research direction distinct from other dimethylphenyl acetamide analogs.

Ion Channel Pain Research Computational Target Prediction

Optimal Research Applications for 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide Based on Evidence


Structure-Activity Relationship (SAR) Studies on TRPV1 Antagonists for Pain Research

The SEA-predicted interaction of the target compound with TRPV1 (P-value=30, Max Tc=44) makes it a compelling candidate for inclusion in SAR studies aimed at developing novel TRPV1 modulators [1]. Researchers should compare the 2,3-dimethylphenyl isomer with the 2,4- and 3,5-substituted analogs to experimentally validate the predicted selectivity, using calcium flux assays in TRPV1-expressing HEK293 cells. The ortho-methyl conformational restriction and the 2-HBD pharmacophore may confer unique binding kinetics that can be elucidated through comparative binding and functional assays.

ADME Lead Optimization: Investigating the Impact of Ortho-Methyl Substitution on Metabolic Stability

The XLogP3 value of 3.1 and the presence of the metabolically stabilizing trifluoroethyl group make this compound a useful tool for studying the effect of ortho-methyl substitution on microsomal stability [1]. Researchers can use the 2,3-isomer as a test article in human liver microsome assays alongside the 2,4- and 3,5-dimethyl isomers to quantify the influence of methylation position on CYP450-mediated degradation rates. This data is critical for prioritizing the optimal isomer for further in vivo pharmacokinetic studies.

Pharmacophore Modeling and Virtual Screening Campaigns Targeting Hydrogen-Bond-Rich Binding Sites

The distinct 2-HBD/5-HBA profile of the target compound differentiates it from the 1-HBD regioisomer CAS 869710-24-7 [1]. Structure-based pharmacophore models can exploit this additional hydrogen bond donor capacity to filter virtual compound libraries for enzyme targets requiring two distinct H-bond interactions (e.g., kinases, proteases). The compound can serve as a reference ligand for validating pharmacophore models before conducting large-scale virtual screening.

Synthetic Intermediate for Fluorine-Containing Drug Candidates

The compound is well-documented as a synthetic intermediate for pharmaceuticals and agrochemicals, as evidenced by patent literature describing its utility in the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives [1]. Its 98% commercial purity from multiple vendors (Fluorochem, AKSci) ensures reproducible synthetic transformations. The specific 2,3-dimethylphenyl group serves as a protecting or directing group that can be further functionalized or removed under controlled conditions, a feature not equally accessible with other isomers.

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